(+/-)-CP 47,497-C7-Hydroxy metabolite (+/-)-CP 47,497-C7-Hydroxy metabolite CP 47,497 is a monophenol synthetic cannabinoid that potently imitates natural cannabinoids. It has been identified as an adulterant of herbal blends. (±)-CP 47,497-C7-hydroxy metabolite is a potential metabolite of CP 47,497. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1554485-44-7
VCID: VC0163851
InChI: InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1
SMILES: CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula: C21H34O3
Molecular Weight: 334.5

(+/-)-CP 47,497-C7-Hydroxy metabolite

CAS No.: 1554485-44-7

Cat. No.: VC0163851

Molecular Formula: C21H34O3

Molecular Weight: 334.5

* For research use only. Not for human or veterinary use.

(+/-)-CP 47,497-C7-Hydroxy metabolite - 1554485-44-7

Specification

Description CP 47,497 is a monophenol synthetic cannabinoid that potently imitates natural cannabinoids. It has been identified as an adulterant of herbal blends. (±)-CP 47,497-C7-hydroxy metabolite is a potential metabolite of CP 47,497. This product is intended for forensic purposes.
CAS No. 1554485-44-7
Molecular Formula C21H34O3
Molecular Weight 334.5
IUPAC Name 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol
Standard InChI InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1
Standard InChI Key OVDBRQAUSFGKDW-FUHWJXTLSA-N
SMILES CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator